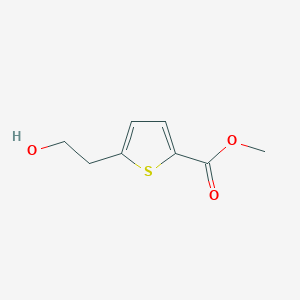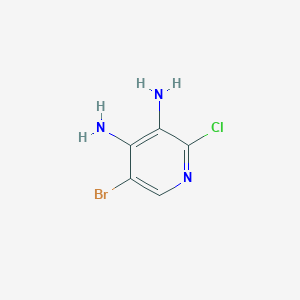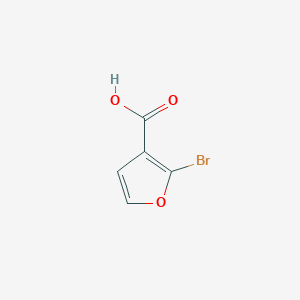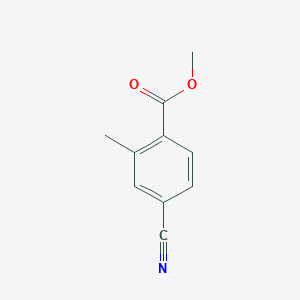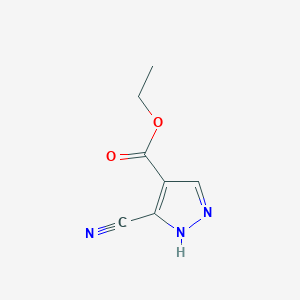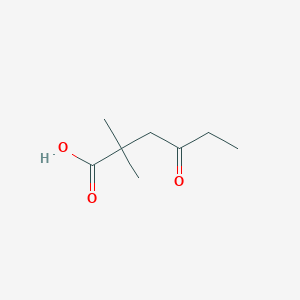![molecular formula C10H16Cl2Si B178177 [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane CAS No. 198570-38-6](/img/structure/B178177.png)
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
I have conducted several searches to find detailed information on the scientific research applications of “2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylmethylsilane”, but unfortunately, there seems to be a lack of readily available online resources that discuss this compound’s specific applications in depth.
Safety and Hazards
Eigenschaften
| { "1. Design of the Synthesis Pathway": "The synthesis of [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane can be achieved through a multi-step process involving the conversion of starting materials to intermediates, followed by the final coupling reaction to form the target compound. The key steps in the synthesis pathway include the preparation of a bicyclic intermediate, the conversion of the bicyclic intermediate to a vinylsilane intermediate, and the coupling of the vinylsilane intermediate with a chloromethylsilane reagent to form the target compound.", "2. Starting Materials": [ "Cyclohexene", "Acetic acid", "Methanol", "Sodium borohydride", "Tetrahydrofuran (THF)", "Chlorotrimethylsilane (TMSCl)", "Sodium hydride (NaH)", "1,3-cyclohexadiene", "Ethylene glycol", "Sodium borohydride", "Hydrochloric acid (HCl)", "Dichloromethylsilane" ], "3. Reaction": [ "Step 1: Cyclohexene is reacted with acetic acid and methanol in the presence of sodium borohydride to form a bicyclic intermediate.", "Step 2: The bicyclic intermediate is then reacted with chlorotrimethylsilane (TMSCl) in the presence of sodium hydride (NaH) to form a vinylsilane intermediate.", "Step 3: The vinylsilane intermediate is then coupled with dichloromethylsilane in the presence of tetrahydrofuran (THF) and hydrochloric acid (HCl) to form the target compound." ] } | |
CAS-Nummer |
198570-38-6 |
Produktname |
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane |
Molekularformel |
C10H16Cl2Si |
Molekulargewicht |
235.22 g/mol |
IUPAC-Name |
2-(1-bicyclo[2.2.1]hept-2-enyl)ethyl-dichloro-methylsilane |
InChI |
InChI=1S/C10H16Cl2Si/c1-13(11,12)7-6-10-4-2-9(8-10)3-5-10/h2,4,9H,3,5-8H2,1H3 |
InChI-Schlüssel |
KWFUZEKHWNZRSD-UHFFFAOYSA-N |
SMILES |
C[Si](CCC12CCC(C1)C=C2)(Cl)Cl |
Kanonische SMILES |
C[Si](CCC12CCC(C1)C=C2)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



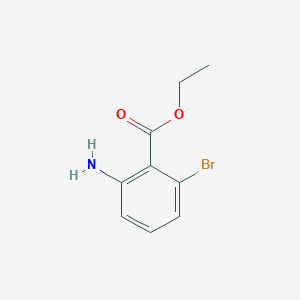
![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
